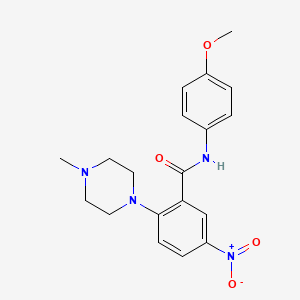

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-21-9-11-22(12-10-21)18-8-5-15(23(25)26)13-17(18)19(24)20-14-3-6-16(27-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTDJPNCFDXLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973718 | |

| Record name | N-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-90-4 | |

| Record name | N-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide typically involves multiple steps:

Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce the nitro group at the desired position.

Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide through an amidation reaction with 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophilic substitution reactions may use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Reduction: The major product is the corresponding amine derivative.

Substitution: The products depend on the substituent introduced, such as halides or other functional groups.

Oxidation: The products include aldehydes or carboxylic acids, depending on the extent of oxidation.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H22N4O5

- CAS Number : 127052959

- Key Functional Groups : Nitro group, methoxy group, piperazine ring

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide exhibits potential anticancer properties. It has been studied for its ability to inhibit the growth of cancer cells through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- Case Study : A study demonstrated that this compound effectively reduced cell viability in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neurological Disorders

The piperazine moiety in the compound is known for its neuroactive properties. This has led to investigations into its efficacy in treating neurological disorders:

- Targeting Serotonin Receptors : Preliminary studies suggest that the compound may act as a serotonin receptor modulator, which could be beneficial in treating conditions like depression and anxiety.

- Case Study : In vitro assays showed that the compound could enhance serotonin signaling, providing a basis for further exploration in neuropharmacology .

Drug Resistance

One significant application of this compound is in overcoming multidrug resistance (MDR) in cancer therapy:

- Mechanism : The compound has been shown to inhibit efflux pumps that are often responsible for drug resistance in cancer cells.

- Research Findings : A study highlighted that co-administration of this compound with standard chemotherapeutics increased their efficacy against resistant cancer cell lines .

Antimicrobial Properties

Emerging research suggests that this compound may also possess antimicrobial activity:

- In Vitro Studies : Laboratory tests have indicated effectiveness against a range of bacterial strains, potentially positioning it as a candidate for developing new antibiotics.

- Case Study : A recent investigation reported significant inhibition of bacterial growth at low concentrations, warranting further exploration into its mechanism and application as an antimicrobial agent .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro group may play a role in its bioactivity, potentially undergoing reduction to form reactive intermediates that interact with biological molecules. The piperazinyl group may enhance its binding affinity to certain targets, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its combination of substituents:

- 4-Methylpiperazinyl group : A common pharmacophore in medicinal chemistry, often improving pharmacokinetics (e.g., blood-brain barrier penetration) .

Table 1: Comparison of Structural Analogues

Physicochemical Properties

- Melting Points : Compounds with nitro and piperazine groups (e.g., 5i: 132–134°C ) typically exhibit moderate melting points, suggesting the target compound may fall in a similar range.

- Synthesis Yields : Analogous benzamide derivatives (e.g., 5h: 81% yield ) indicate efficient coupling strategies, which could be applicable to the target compound.

Biological Activity

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological disorders and cancer treatment. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C19H22N4O4

- Molecular Weight : 370.4024 g/mol

- CAS Number : 127052959

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit inhibitory effects on key enzymes and receptors involved in neurodegenerative diseases and cancer progression.

Key Mechanisms:

- Inhibition of Acetylcholinesterase (AChE) : This compound has demonstrated potential as an AChE inhibitor, which is crucial for the treatment of Alzheimer's disease (AD) by enhancing cholinergic transmission.

- Monoamine Oxidase (MAO) Inhibition : It has also been evaluated for its ability to inhibit MAO enzymes, which are involved in the metabolism of neurotransmitters, influencing mood and cognition.

In Vitro Studies

Several studies have assessed the biological activity of this compound through various assays:

Case Studies

- Alzheimer's Disease Models : In a study focused on multitarget-directed ligands for AD, derivatives similar to this compound were shown to significantly inhibit AChE and BChE, with implications for cognitive enhancement in AD patients .

- Cancer Therapeutics : The compound's ability to inhibit MAO-B suggests potential use in oncology, particularly in managing symptoms associated with tumor-induced neurodegeneration .

Pharmacokinetics and Toxicity

Current research on the pharmacokinetics of this compound indicates moderate absorption with variable bioavailability depending on the formulation. Toxicity studies are ongoing, but initial findings suggest a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, the nitro group at position 5 can be introduced by nitration of a precursor benzamide derivative, followed by substitution with 4-methylpiperazine. Key steps include:

- Use of coupling agents like HBTU or DCC in THF with Et₃N as a base to activate the carboxylic acid intermediate .

- Purification via silica gel column chromatography (e.g., 10% methanol in chloroform) to isolate the final product .

- Optimization of reaction time (e.g., 12–24 hours) and temperature (room temperature to 50°C) to maximize yield .

Q. How is structural confirmation of this compound achieved, and what analytical techniques are critical?

- Methodological Answer :

- 1H/13C NMR : Peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH₃), aromatic protons (δ 6.5–8.5 ppm), and piperazine CH₂ signals (δ 2.2–3.5 ppm) confirm regiochemistry .

- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 415–430 [M+H]⁺) validate the molecular formula .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for absolute configuration determination .

Advanced Research Questions

Q. What role does the nitro group at position 5 play in modulating the compound’s electronic properties and biological interactions?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations reveal the electron-withdrawing nitro group reduces electron density on the benzamide ring, enhancing electrophilicity for nucleophilic attack (e.g., in enzyme inhibition) .

- Spectroscopic Analysis : UV-Vis spectroscopy (λmax ~320–350 nm) correlates nitro group conjugation with π→π* transitions, influencing binding to biological targets .

- SAR Studies : Replacement of the nitro group with amino or methoxy groups in analogs reduces potency, suggesting its critical role in target engagement (e.g., kinase or receptor binding) .

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound, particularly regarding piperazine ring dynamics?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to observe coalescence/decoalescence of piperazine CH₂ signals, confirming restricted rotation or proton exchange .

- 2D NMR (COSY, NOESY) : Resolve overlapping peaks by correlating adjacent protons (e.g., piperazine CH₂ groups with adjacent aromatic protons) .

- Crystallographic Validation : Compare NMR-derived torsional angles with X-ray data to identify conformational flexibility .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Salt Formation : Convert the free base to hydrochloride salts (e.g., using HCl in ethanol), improving aqueous solubility by >10-fold .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the methoxyphenyl or piperazine positions to enhance membrane permeability .

- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes in pharmacokinetic studies to maintain solubility during in vivo administration .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data reported for this compound across different assays?

- Methodological Answer :

- Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in enzyme sources or buffer conditions .

- Off-Target Profiling : Use broad-panel screening (e.g., Eurofins CEREP panels) to identify non-specific interactions with unrelated receptors or enzymes .

- Metabolite Interference : Perform LC-MS/MS analysis of assay matrices to detect degradation products or metabolites that may alter apparent activity .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro : Use recombinant kinase assays (e.g., Hsp90α/β) with fluorescence polarization or TR-FRET readouts to measure ATP-competitive binding .

- Cell-Based : Test antiproliferative effects in cancer cell lines (e.g., MDA-MB-231, A549) with EC₅₀ values compared to controls like 17-AAG .

- In Vivo : Employ xenograft models (e.g., nude mice with HT-29 tumors) to assess bioavailability and tumor growth inhibition at 10–50 mg/kg doses .

Structural Optimization

Q. How can substituents on the benzamide or piperazine moieties be modified to enhance target selectivity?

- Methodological Answer :

- Piperazine Modifications : Replace 4-methylpiperazine with 2,3-dichlorophenylpiperazine to improve D3 receptor selectivity (e.g., Ki < 1 nM vs. D2 receptors) .

- Benzamide Substitutions : Introduce electron-donating groups (e.g., 3-hydroxyphenoxy) to enhance hydrogen bonding with active-site residues, as shown in docking studies .

- Steric Effects : Use bulky groups (e.g., trifluoromethyl) at position 4 of the benzamide to reduce off-target binding, validated by molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.